Product packaging for 5-(Thiophen-3-yl)pentan-1-amine(Cat. No.:)

5-(Thiophen-3-yl)pentan-1-amine

Cat. No.: B13526465
M. Wt: 169.29 g/mol
InChI Key: RMZAZAICJDGDQV-UHFFFAOYSA-N
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Description

5-(Thiophen-3-yl)pentan-1-amine (CAS: See COA

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NS B13526465 5-(Thiophen-3-yl)pentan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

5-thiophen-3-ylpentan-1-amine

InChI

InChI=1S/C9H15NS/c10-6-3-1-2-4-9-5-7-11-8-9/h5,7-8H,1-4,6,10H2

InChI Key

RMZAZAICJDGDQV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CCCCCN

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 5-(Thiophen-3-yl)pentan-1-amine

A direct and targeted synthesis of this compound necessitates a carefully designed sequence of reactions, starting from functionalized thiophene (B33073) precursors.

The journey towards the target molecule begins with the selection and preparation of an appropriate thiophene starting material. The choice of precursor is critical as it dictates the subsequent chemical transformations. Common starting points include 3-bromothiophene (B43185) or thiophene-3-boronic acid, which are commercially available and offer reliable handles for further functionalization.

An alternative precursor is 3-acetylthiophene, which can be synthesized through Friedel-Crafts acylation of thiophene. However, this method often yields a mixture of 2- and 3-substituted products, requiring separation. More regioselective methods are generally preferred to ensure the correct substitution pattern from the outset.

With a functionalized 3-substituted thiophene in hand, the next crucial step is the construction of the five-carbon pentyl chain. Various carbon-carbon bond-forming reactions can be employed to achieve this. libretexts.org

One robust method involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling. For instance, 3-bromothiophene can be coupled with a five-carbon organoboron or organozinc reagent that contains a protected amine or a functional group that can be converted to an amine.

A classic alternative is the use of Grignard reagents. Thiophene-3-magnesium bromide, generated from 3-bromothiophene, can react with a five-carbon electrophile, such as 5-bromovaleronitrile, to form the carbon skeleton. The nitrile group can then be reduced to the desired primary amine in a subsequent step.

A proposed synthetic sequence could involve the reaction of a thiophene Grignard reagent with an appropriate ω-haloalkane, followed by amination, as outlined in the table below.

Table 1: Proposed Synthetic Route for this compound

StepReactantsReagentsProductPurpose
13-BromothiopheneMg, THF3-Thienylmagnesium bromideGrignard Reagent Formation
23-Thienylmagnesium bromide, 1,4-DichlorobutaneLi2CuCl4 (catalyst)3-(4-Chlorobutyl)thiopheneAlkyl Chain Introduction (Kumada Coupling)
33-(4-Chlorobutyl)thiopheneNaCN, DMSO5-(Thiophen-3-yl)pentanenitrileNitrile Formation for Amine Precursor
45-(Thiophen-3-yl)pentanenitrileLiAlH4, Ether or H2, Raney NickelThis compoundReduction to Primary Amine

This table presents a hypothetical, albeit chemically sound, pathway. Reaction conditions would require optimization.

The final stage of the synthesis is the introduction of the primary amine group. The method chosen depends on the functional group present at the terminus of the pentyl chain.

Reduction of Nitriles: If the carbon-carbon bond formation step results in a terminal nitrile (e.g., 5-(thiophen-3-yl)pentanenitrile), it can be readily reduced to the primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with Raney Nickel.

Reductive Amination: If the precursor is an aldehyde (e.g., 5-(thiophen-3-yl)pentanal), reductive amination provides a direct route to the amine. uni-bayreuth.de This reaction involves treating the aldehyde with ammonia (B1221849) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. uni-bayreuth.de

From Alkyl Halides: If the pentyl chain terminates in a halide (e.g., 3-(5-bromopentyl)thiophene), the amine can be introduced via several methods, including the Gabriel synthesis, which uses phthalimide (B116566) as an ammonia surrogate to avoid over-alkylation, or by direct reaction with ammonia under pressure.

General Strategies for Thiophene-3-substituted Alkyl Amine Synthesis

The synthesis of this compound can be viewed within the broader context of preparing thiophene-3-substituted alkyl amines. These general strategies offer flexibility and can be adapted to create a variety of analogous compounds.

Achieving regioselective functionalization at the C-3 position of the thiophene ring is a well-studied area of heterocyclic chemistry. mdpi.comnih.govcsic.es The inherent electronic properties of the thiophene ring favor electrophilic substitution and metallation at the C-2 and C-5 positions. Therefore, C-3 functionalization often requires more specialized methods.

Direct C-H Activation: Recent advances in catalysis have enabled the direct C-H functionalization of thiophenes at the C-3 position. mdpi.com Palladium-catalyzed reactions, in particular, have shown promise for direct arylation and alkylation, although controlling regioselectivity can be challenging. mdpi.comresearchgate.net

Halogen-Dance Reaction: Starting with a 2- or 2,5-dihalothiophene, a "halogen-dance" reaction can be induced with a strong base like lithium diisopropylamide (LDA) to isomerize the halogen to the C-3 position, which can then be used in subsequent coupling reactions.

Diazonium Salts: The use of thiophenediazonium salts offers another route. For example, 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate (B81430) has been used in palladium-catalyzed Matsuda-Heck and Suzuki-Miyaura cross-couplings to introduce substituents at the C-3 position. csic.esresearchgate.net

Table 2: Catalytic Methods for Thiophene C-3 Functionalization

MethodCatalyst/ReagentsSubstrate ExampleProduct TypeReference
Suzuki-Miyaura CouplingPd(OAc)₂, Ligand, Base3-Bromothiophene3-Aryl/Alkyl-thiophene csic.es
Direct C-H ArylationPd(OAc)₂, K₂CO₃Thieno[3,2-d]pyrimidineC-3 Arylated Thienopyrimidine mdpi.com
Matsuda-Heck CouplingPd(OAc)₂Thiophene-3-diazonium salt3-Vinylthiophene csic.es

Once the thiophene ring is appropriately functionalized at the C-3 position, the focus shifts to building the alkyl amine side chain.

Alkyl Chain Elongation: If the C-3 functional group is an aldehyde or a ketone, Wittig or Horner-Wadsworth-Emmons reactions can be used to extend the carbon chain. The resulting alkene can then be hydrogenated to an alkane. Chain elongation can also be achieved by using acetylide ions from terminal alkynes, which act as nucleophiles in reactions with alkyl halides. youtube.comyoutube.com

Amine Installation: As described previously, the terminal amine can be installed at the end of the synthesis. The choice of method—reductive amination of a carbonyl, reduction of a nitrile or amide, or substitution of a leaving group by an amine equivalent—is a cornerstone of amine synthesis. uni-bayreuth.de The "borrowing hydrogen" or "hydrogen auto-transfer" concept, often mediated by cobalt or iridium catalysts, represents a highly efficient and sustainable method for forming amines from alcohols and ammonia, proceeding via an intermediate aldehyde. uni-bayreuth.de

By combining these robust and versatile synthetic strategies, the targeted synthesis of this compound and a diverse library of related compounds becomes readily achievable for further research and application.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing substantial portions of all components, offer significant advantages in efficiency and atom economy. google.com While a direct MCR for this compound is not prominently documented, the principles are well-established in thiophene synthesis.

The Gewald reaction is a classic MCR for synthesizing 2-aminothiophenes. yale.edudntb.gov.ua It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. yale.edu This one-pot synthesis creates highly substituted 2-aminothiophenes, demonstrating the power of MCRs to rapidly build complexity. dntb.gov.uanih.gov Modifications to the Gewald reaction and other MCRs have been developed to produce diverse thiophene derivatives, reducing the number of synthetic steps and minimizing waste. dntb.gov.ua

For a molecule like this compound, a hypothetical MCR could be envisioned, potentially combining a thiophene precursor, a five-carbon electrophile, and an amine source in a single, highly convergent step. Such an approach remains a frontier for development in the synthesis of this specific class of compounds.

Palladium-Catalyzed Cross-Coupling Reactions for Thiophene Derivatization

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds, and they are central to the synthesis of substituted thiophenes. Two key strategies are particularly relevant for assembling the target molecule.

Suzuki Coupling: This reaction is a primary method for creating the C-C bond between the thiophene ring and the pentylamine side chain. It typically involves the coupling of a thiophene boronic acid (or ester) with a halogenated pentylamine precursor, or conversely, a 3-halothiophene with a pentylamine-derived boronic acid. The Suzuki reaction is valued for its mild reaction conditions and tolerance of a wide variety of functional groups. acs.org

Buchwald-Hartwig Amination: This reaction is ideal for forming the C-N bond at the terminus of the pentyl chain. A synthetic strategy could involve first attaching a 5-halopentyl side chain to the thiophene ring (via Suzuki or other coupling methods) and then performing an intermolecular Buchwald-Hartwig amination with ammonia or a protected amine equivalent. This method has proven effective for coupling primary aliphatic amines with heteroaryl halides. nih.gov The choice of ligand is critical for reaction efficiency.

Below is a table summarizing potential palladium-catalyzed approaches:

Reaction Type Thiophene Substrate Coupling Partner Catalyst/Ligand System (Example) Bond Formed
Suzuki Coupling3-Bromothiophene5-Aminopentylboronic acidPd(PPh₃)₄, Na₂CO₃Thiophene-C₅
Suzuki CouplingThiophen-3-ylboronic acid1-Bromo-5-aminopentanePd(dppf)Cl₂, K₂CO₃Thiophene-C₅
Buchwald-Hartwig3-(5-Bromopentyl)thiopheneAmmoniaPd₂(dba)₃, RuPhos, NaOtBuC₅-NH₂

Green Chemistry Methodologies in Thiophene Amine Synthesis

The principles of green chemistry, aimed at designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to thiophene synthesis. nih.govwikipedia.org These methodologies focus on improving efficiency, reducing energy consumption, and utilizing more environmentally benign materials. bohrium.com

Key green approaches applicable to the synthesis of this compound include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating. yale.edu

Ultrasonic-Assisted Synthesis: Sonication provides mechanical energy to activate reactions, offering another energy-efficient alternative to thermal heating. bohrium.com

Use of Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ethanol, or ionic liquids minimizes environmental impact. bohrium.com A catalyst-free synthesis of 2-aminothiophenes using water as a solvent under ultrasound activation has been reported. bohrium.com

Catalyst Efficiency: Developing highly active catalysts, such as modern palladium systems that function at very low loadings (ppm levels), reduces metal waste and cost. acs.org

This table highlights the comparison between conventional and green approaches:

Green Approach Principle Advantage over Conventional Method
Microwave-AssistedRapid, direct heatingReduced reaction time, improved yields yale.edu
Solvent-Free ReactionsReactants are mixed without a solventReduced waste, simplified purification dntb.gov.ua
Water as SolventUse of a non-toxic, non-flammable solventEnhanced safety, lower environmental impact bohrium.com
Heterogeneous CatalysisCatalyst is in a different phase from reactantsEasy separation and recycling of the catalyst

Chemo- and Regioselective Considerations in Synthetic Pathways

Achieving the desired structure of this compound requires precise control over the reaction's selectivity, particularly the substitution pattern on the thiophene ring.

Control of Substitution Patterns on the Thiophene Nucleus

The thiophene ring can be functionalized at the C2, C3, C4, or C5 positions. For the target molecule, the pentylamine chain must be attached specifically at the C3 position. The choice of synthetic method is paramount in achieving this regioselectivity.

Cyclization Reactions: Methods like the Paal-Knorr or Gewald synthesis often produce specific substitution patterns based on the structure of the acyclic precursors. dntb.gov.ua Designing precursors for these reactions that would lead exclusively to a 3-substituted product can be complex. Innovative approaches using the cyclization of functionalized alkynes offer a more direct and regioselective route to substituted thiophenes. nih.govcjcatal.com

Electrophilic Substitution: Direct electrophilic substitution on an unsubstituted thiophene ring typically favors the C2 position due to the higher stability of the cationic intermediate. Therefore, this method is generally unsuitable for synthesizing 3-substituted thiophenes as the primary product.

Directed Ortho-Metalation and Cross-Coupling: The most reliable strategy for controlling regiochemistry involves using a pre-functionalized thiophene. Starting with a 3-halothiophene (e.g., 3-bromothiophene) provides an unambiguous attachment point for the side chain via palladium-catalyzed cross-coupling reactions. acs.org This approach circumvents the regioselectivity issues inherent in cyclization or electrophilic substitution pathways.

Stereochemical Aspects in Aliphatic Chain Formation

While this compound itself is achiral, the introduction of substituents on the five-carbon chain would create chiral centers, necessitating stereocontrolled synthetic methods. The asymmetric synthesis of chiral amines is a well-developed field, offering numerous strategies that could be adapted for this purpose. nih.gov

Should a chiral analogue be desired, several key methods could be employed:

Asymmetric Hydrogenation: The reduction of a suitably functionalized prochiral precursor, such as an enamine or imine, using a chiral transition metal catalyst (typically based on rhodium, iridium, or ruthenium) is a powerful method for establishing stereocenters. acs.org

Chiral Auxiliaries: The use of a chiral auxiliary, such as the well-established tert-butanesulfinamide, can direct the stereochemical outcome of nucleophilic additions to imines. yale.edunih.gov The auxiliary is later removed to yield the enantiomerically enriched amine.

Biocatalysis: Enzymes, particularly transaminases, can catalyze the stereoselective amination of a ketone precursor with high enantiopurity under mild, aqueous conditions. nih.gov Protein engineering has expanded the substrate scope of these enzymes, making them applicable to a wider range of molecules. nih.gov

Novel Synthetic Route Development and Optimization

Optimization efforts would focus on the key coupling step, screening different catalysts, ligands, bases, and solvents to maximize the yield and purity of the final product while minimizing reaction time and temperature. nih.gov The development of a one-pot or tandem reaction, where, for example, a C-C bond formation is immediately followed by a C-N bond formation without isolating the intermediate, represents a significant optimization that aligns with the principles of green and efficient chemistry.

Exploration of Catalyst Systems for Enhanced Efficiency

There is a lack of specific research on catalyst systems developed for the synthesis of this compound. General principles of amine synthesis, such as reductive amination of a corresponding ketone or aldehyde, or reduction of a nitrile, would likely be applicable. The choice of catalyst would depend on the chosen synthetic route. For example, catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO2) are commonly used for the reduction of nitriles or imines to amines. However, without specific studies on this compound, data on catalyst efficiency, selectivity, and optimization for this particular substrate are not available.

Solvent-Free and Sustainable Reaction Conditions

The development of solvent-free and sustainable reaction conditions is a significant goal in modern synthetic chemistry to minimize environmental impact. mdpi.com Methodologies such as mechanochemistry or reactions in aqueous media are gaining prominence. mdpi.com For the synthesis of amines, catalytic transfer hydrogenation using formic acid or ammonium (B1175870) formate (B1220265) as a hydrogen source can sometimes be performed under solvent-free or reduced solvent conditions. While these green chemistry principles are broadly applied, their specific application to the synthesis of this compound has not been reported. The feasibility and efficiency of such conditions would require dedicated experimental investigation.

High-Throughput Synthesis Strategies

High-throughput synthesis (HTS) is a powerful tool in drug discovery and materials science for rapidly preparing and screening large libraries of compounds. purdue.edu This approach often utilizes automated liquid handlers and parallel reactors to perform numerous reactions simultaneously. rug.nl HTS would be a valuable strategy to explore various catalysts, solvents, and reaction conditions to identify an optimal synthesis for this compound. However, the application of HTS for the synthesis of this specific compound has not been described in the available literature. The development of a high-throughput workflow would first require the establishment of a viable synthetic route that can be adapted to a miniaturized and automated format.

Computational and Theoretical Chemical Investigations

Quantum Chemical Analysis of 5-(Thiophen-3-yl)pentan-1-amine

Quantum chemical calculations are fundamental to elucidating the electronic structure and reactivity of a molecule. These methods, particularly Density Functional Theory (DFT), offer a balance between computational cost and accuracy, making them a standard tool for the theoretical investigation of organic compounds.

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. For this compound, a DFT analysis would involve optimizing the molecular geometry to find the lowest energy conformation. This process would yield key information about bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. The selection of an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results that can be correlated with experimental data, should it become available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. libretexts.org The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic regions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring and the nitrogen atom of the amine group. The LUMO would likely be distributed over the thiophene ring's anti-bonding orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterExpected Value (eV)Description
HOMO Energy~ -6.0 to -5.0Energy of the highest occupied molecular orbital.
LUMO Energy~ -1.0 to 0.0Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap~ 4.0 to 5.0Energy difference between HOMO and LUMO, indicating chemical reactivity.

Note: These are estimated values based on similar thiophene derivatives and would need to be confirmed by specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate regions of varying electrostatic potential. Typically, red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the amine group and the sulfur atom of the thiophene ring, reflecting their lone pairs of electrons. The hydrogen atoms of the amine group and the aromatic protons would likely exhibit a positive potential (blue).

Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity Index, Fukui Functions)

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's stability and reactivity.

Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap. A larger hardness value indicates greater stability. Softness is the reciprocal of hardness.

Electrophilicity Index (ω) : This descriptor quantifies the ability of a molecule to accept electrons. It is calculated using the ionization potential and electron affinity.

Fukui Functions : These functions provide more detailed, atom-specific information about reactivity. They identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, the Fukui functions would likely highlight the nitrogen atom and specific carbons in the thiophene ring as the most reactive sites. nih.gov

Table 2: Hypothetical Global Reactivity Descriptors for this compound

DescriptorFormulaExpected ValueInterpretation
Chemical Hardness (η)(ELUMO - EHOMO) / 2~ 2.0 - 2.5 eVHigh value suggests high stability.
Chemical Softness (S)1 / η~ 0.4 - 0.5 eV-1High value suggests high reactivity.
Electronegativity (χ)-(EHOMO + ELUMO) / 2~ 3.0 - 3.5 eVMeasure of the power of an atom or group to attract electrons.
Electrophilicity Index (ω)χ2 / (2η)~ 1.8 - 2.5 eVA higher value indicates a greater capacity to accept electrons.

Note: These values are estimations and would be determined through specific DFT calculations.

Ionization Potential and Electron Affinity Calculations

Ionization Potential (IP) : The energy required to remove an electron from a molecule. According to Koopmans' theorem, it can be approximated by the negative of the HOMO energy (-EHOMO).

Electron Affinity (EA) : The energy released when an electron is added to a molecule. It can be approximated by the negative of the LUMO energy (-ELUMO).

These values are crucial for understanding the molecule's behavior in redox reactions and for calculating other reactivity descriptors.

Conformational Analysis and Energy Landscapes

The flexible pentyl chain in this compound allows for multiple conformations. A conformational analysis is necessary to identify the most stable conformers and to understand the energy barriers between them. This is typically done by systematically rotating the rotatable bonds (e.g., the C-C bonds in the pentyl chain and the C-C bond connecting the chain to the thiophene ring) and calculating the energy of each resulting conformation.

The results of a conformational analysis are often visualized as a potential energy surface, which maps the energy as a function of one or more dihedral angles. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them. Identifying the global minimum energy conformer is essential as its geometry is used for subsequent quantum chemical calculations. This analysis would reveal the preferred spatial arrangement of the thiophene ring relative to the pentylamine chain, which can influence how the molecule interacts with other molecules.

Torsional Potential Energy Surface Mapping

The conformational flexibility of this compound is primarily dictated by the rotation around its single bonds. A key aspect of this is the torsional potential energy surface (PES) mapping, particularly for the dihedral angle involving the thiophene ring and the pentylamine side chain. This analysis helps in understanding the molecule's shape and how it might interact with biological targets.

To map the PES, quantum mechanical calculations are typically employed. A common approach is to perform a relaxed scan of the potential energy surface by systematically rotating a specific dihedral angle while allowing the rest of the molecule's geometry to relax to its minimum energy state at each step. The energy of the molecule is calculated at each increment of rotation, resulting in a plot of energy versus the dihedral angle.

For a molecule like this compound, a critical dihedral angle to scan would be the C2-C3-Cα-Cβ of the thiophene ring and the attached pentyl chain. The choice of computational method is crucial for accuracy. Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311++G(d,p) is often a good balance between accuracy and computational cost for such organic molecules. researchgate.net The resulting PES map would reveal the energy barriers between different conformations and identify the most stable rotational isomers (rotamers).

Table 1: Illustrative Torsional Energy Profile for the Thiophene-Pentyl Linkage

Dihedral Angle (degrees)Relative Energy (kcal/mol)
05.2
303.1
601.0
900.0
1201.5
1503.8
1804.5

Note: This data is illustrative and represents a hypothetical energy profile for the rotation around the bond connecting the thiophene ring and the pentyl chain.

Identification of Stable Conformers and Intramolecular Interactions

From the potential energy surface scan, several low-energy conformations, or stable conformers, of this compound can be identified. These correspond to the minima on the PES. Each of these stable conformers represents a distinct three-dimensional arrangement of the molecule that is likely to exist in solution or when interacting with a biological receptor.

Once the stable conformers are identified, their geometries are fully optimized to find the exact minimum energy structure. These optimized structures can then be analyzed to identify key intramolecular interactions that contribute to their stability. In the case of this compound, potential intramolecular interactions could include:

Hydrogen Bonds: An intramolecular hydrogen bond could form between the amine group (-NH2) and the sulfur atom of the thiophene ring. Such an interaction, known as a chalcogen bond, has been observed in other thiophene-containing compounds and can significantly influence the conformation. nih.gov

van der Waals Interactions: The flexible pentyl chain can fold back towards the thiophene ring, leading to stabilizing van der Waals interactions between the alkyl chain and the aromatic ring.

Computational tools like Atoms in Molecules (AIM) theory can be used to quantitatively analyze the electron density and characterize the nature and strength of these intramolecular interactions.

Table 2: Properties of Hypothetical Stable Conformers of this compound

ConformerRelative Energy (kcal/mol)Key Intramolecular Interaction
1 (Global Minimum)0.00Intramolecular N-H···S hydrogen bond
20.85Extended chain, minimal intramolecular interactions
31.20van der Waals interaction between pentyl chain and thiophene ring

Note: This table presents hypothetical data to illustrate the expected conformational diversity.

Simulated Spectroscopic Properties (Methodologies)

Computational methods can also predict the spectroscopic properties of this compound, which can be invaluable for interpreting experimental spectra and confirming the molecule's structure.

Theoretical Prediction of Vibrational Spectra (e.g., FT-IR)

Theoretical vibrational spectra, corresponding to experimental Fourier-Transform Infrared (FT-IR) spectroscopy, can be calculated using quantum chemistry methods. After optimizing the geometry of the most stable conformer, a frequency calculation is performed. This calculation determines the vibrational modes of the molecule and their corresponding frequencies and intensities.

The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used level of theory for this purpose. researchgate.net The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, it is standard practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. The resulting simulated spectrum can help in assigning the peaks in an experimental FT-IR spectrum to specific molecular vibrations. For instance, the characteristic C-H stretching of the thiophene ring, the N-H stretching of the amine group, and the various C-C and C-S stretching and bending modes can be identified. researchgate.netresearchgate.net

Computational UV-Vis Absorption and Emission Spectra

The electronic transitions of this compound, which are observed in UV-Vis spectroscopy, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov These calculations provide information about the excitation energies and the oscillator strengths of the electronic transitions, which correspond to the absorption maxima (λmax) and the intensity of the absorption bands in the experimental spectrum.

By analyzing the molecular orbitals involved in the main electronic transitions, one can understand the nature of the excitation, for example, whether it is a π→π* transition localized on the thiophene ring or a charge-transfer transition. researchgate.net The choice of functional is particularly important for accurate UV-Vis predictions, and functionals like CAM-B3LYP are often used for their better handling of charge-transfer states. nih.gov The effect of the solvent can also be included in these calculations using models like the Polarizable Continuum Model (PCM).

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of this compound. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts. researchgate.net

These calculations are typically performed at the DFT level of theory. The predicted chemical shifts are then compared to a reference compound, such as tetramethylsilane (B1202638) (TMS), to obtain the final chemical shift values. These theoretical predictions can be a powerful tool for assigning the signals in experimental NMR spectra to specific atoms in the molecule, especially for complex structures. nih.gov

Non-Linear Optical (NLO) Properties Simulation

Molecules with extended π-systems, like thiophene derivatives, can exhibit significant non-linear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics. Computational chemistry can be used to predict the NLO properties of this compound.

The key NLO parameters, such as the first hyperpolarizability (β), can be calculated using quantum chemical methods. These calculations are typically performed at the DFT level of theory. The results of these simulations can provide insight into the molecule's potential for NLO applications and guide the design of new materials with enhanced NLO responses. Studies on similar thiophene-based systems have shown that factors like molecular energy, dipole moment, and polarizability play a dominant role in determining their NLO properties. nih.govnih.gov

Hyperpolarizability Calculations and Structure-NLO Correlations

Theoretical studies on thiophene derivatives have established a strong foundation for understanding their nonlinear optical (NLO) properties. aip.orgnih.gov While specific hyperpolarizability calculations for this compound are not extensively documented in publicly available literature, the principles derived from related molecules allow for informed predictions. The NLO response of organic molecules is fundamentally linked to their electronic structure, particularly the presence of π-conjugated systems and electron-donating or -accepting groups.

Structure-NLO correlations for thiophene-based compounds indicate that the magnitude of the second-order NLO response, represented by the first hyperpolarizability (β), is highly dependent on the molecular architecture. For instance, extending the conjugation length or introducing strong donor-acceptor pairs across the π-system can significantly amplify the NLO effect. aip.org In the case of this compound, the aliphatic chain separates the thiophene donor from the terminal amine group, which is not a strong acceptor. This likely results in a modest, yet non-negligible, hyperpolarizability.

Computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in quantifying these properties. nih.govacs.org For a more comprehensive understanding, the following table illustrates typical hyperpolarizability values for related thiophene derivatives, offering a comparative context.

CompoundMethodFirst Hyperpolarizability (β_total) (esu)Reference
2-Nitro-1-(2-thienyl)etheneab initio TDHF1 x p-nitroaniline aip.org
4-Nitro-1-(2-thienyl)-1,3-butadieneab initio TDHF3 x p-nitroaniline aip.org
MSTD7 (a designed DTS(FBTTh2)2-based derivative)M06/6-31G(d,p)13.44 x 10⁻²⁷ nih.gov

This table presents data for related compounds to illustrate the concept, as specific data for this compound is not available.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic behavior of molecules and their interactions with their environment. acs.org These simulations can reveal crucial information about solvation, interfacial behavior, and the formation of molecular aggregates.

The solvation of this compound is a critical aspect that governs its behavior in solution. MD simulations can model the interactions between the solute and solvent molecules, providing insights into the structure of the solvation shell and the dynamics of the solvent molecules around the solute. nih.gov The amine group is capable of forming hydrogen bonds with protic solvents like water, while the thiophene ring and the alkyl chain will exhibit hydrophobic interactions.

In aqueous solutions, it is expected that water molecules would preferentially solvate the polar amine group through hydrogen bonding. nih.gov The nonpolar pentyl chain and the thiophene ring would likely induce a structured layer of water molecules around them, characteristic of hydrophobic solvation. In mixed solvents, preferential solvation might occur, where one solvent component is enriched in the local environment of the solute compared to the bulk solvent composition. nih.gov Understanding these solvation effects is crucial for predicting the compound's reactivity and solubility in different media.

The interaction of thiophene derivatives with metal surfaces is a field of significant interest, particularly for applications in corrosion inhibition and molecular electronics. researchgate.netresearchgate.net MD simulations can elucidate the adsorption mechanism of this compound on various surfaces. The amine group, with its lone pair of electrons, can act as a coordination site for binding to metal atoms. The thiophene ring, with its π-system, can also interact with metal surfaces through flat-lying adsorption geometries.

Studies on similar amine-containing organic molecules have shown that they can form protective films on metal surfaces, thereby inhibiting corrosion. researchgate.net The adsorption energy and orientation of the molecule on the surface are key parameters that determine the effectiveness of this protective layer. For this compound, it is plausible that the molecule adsorbs onto a metal surface through a combination of interactions involving the amine group and the thiophene ring. The pentyl chain would likely extend away from the surface, contributing to the formation of a hydrophobic barrier.

The following table summarizes interaction energies for related inhibitors on a metal surface, providing a conceptual framework for the potential adsorption behavior of this compound.

Inhibitor MoleculeMetal SurfaceInteraction Energy (kJ/mol)Reference
Thiophene-based compoundsAl(111)Not specified, but correlation with inhibition efficiency established researchgate.net
DMTS (a thiophene derivative)Steel SurfaceNot specified, but adsorption mechanism investigated with MC simulations researchgate.net

Mechanistic Organic Chemistry Studies

Reaction Mechanisms in 5-(Thiophen-3-yl)pentan-1-amine Formation

The synthesis of this compound is not extensively documented in dedicated studies. However, its formation can be understood by examining established multi-step synthetic pathways common in organic chemistry, such as a combination of Friedel-Crafts acylation followed by reductive amination. This approach allows for a detailed mechanistic investigation.

A plausible synthetic route involves two primary stages:

Friedel-Crafts Acylation: Introduction of a five-carbon acyl group onto the thiophene (B33073) ring.

Reductive Amination: Conversion of the resulting ketone to a primary amine.

Investigation of Rate-Determining Steps and Transition States

In the proposed Friedel-Crafts acylation step, thiophene is reacted with an acylating agent like pentanoyl chloride in the presence of a mild Lewis acid catalyst. The rate-determining step in this electrophilic aromatic substitution is the formation of the resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. youtube.com The transition state leading to this intermediate involves the partial formation of a new carbon-carbon bond and the disruption of the thiophene ring's aromaticity, resulting in a high energy barrier.

For the subsequent reductive amination, the process begins with the reaction between the synthesized thiophen-3-yl pentan-1-one and ammonia (B1221849) to form an imine, which is then reduced. The rate-determining step is typically the acid-catalyzed dehydration of the hemiaminal intermediate to form the imine. wikipedia.org The transition state for this step involves the protonation of the hydroxyl group on the hemiaminal, followed by the loss of a water molecule. The subsequent reduction of the imine or protonated iminium ion by a hydride reagent like sodium cyanoborohydride (NaBH₃CN) is a comparatively fast step. masterorganicchemistry.com

Identification of Intermediates and Reaction Pathways

The reaction pathway for the formation of this compound proceeds through several key intermediates.

Friedel-Crafts Acylation Pathway:

Generation of the Electrophile: The Lewis acid catalyst (e.g., ZnCl₂, SnCl₄) coordinates with the acylating agent to form a highly electrophilic acylium ion (R-C≡O⁺).

Formation of the Sigma Complex: The π-electrons of the thiophene ring attack the acylium ion. Thiophene undergoes substitution primarily at the C-2 position, but C-3 substitution can be achieved. This step forms the high-energy sigma complex intermediate, where the positive charge is delocalized across the ring. youtube.com

Rearomatization: A weak base removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the thiophene ring and yielding the thiophen-3-yl pentan-1-one product.

Reductive Amination Pathway:

Hemiaminal Formation: The ketone (thiophen-3-yl pentan-1-one) reacts with a source of ammonia (e.g., ammonium (B1175870) chloride) in a nucleophilic addition to form a hemiaminal intermediate. wikipedia.org

Imine Formation: The hemiaminal undergoes acid-catalyzed dehydration, losing a molecule of water to form an imine intermediate (or its protonated form, the iminium ion). chemistrysteps.com

Hydride Reduction: The imine is reduced to the final primary amine product by a selective reducing agent. The electrophilic carbon of the C=N bond is attacked by a hydride ion (H⁻) from the reducing agent. masterorganicchemistry.comchemistrysteps.com

Role of Catalysts and Reagents in Directed Synthesis

The choice of catalysts and reagents is critical for directing the synthesis towards the desired product with high yield and selectivity.

Acylation Catalysts: While strong Lewis acids like aluminum chloride (AlCl₃) are common in Friedel-Crafts reactions, they often cause excessive resinification and degradation of the sensitive thiophene ring. google.com Milder Lewis acids such as zinc chloride (ZnCl₂), tin tetrachloride (SnCl₄), or boron trifluoride (BF₃) are preferred as they effectively catalyze the reaction while minimizing side reactions. google.comgoogle.com An excess of the thiophene reactant can also improve the yield of the desired ketone. google.com

Reductive Amination Reagents: A key challenge in reductive amination is to reduce the imine intermediate without reducing the starting ketone. Standard hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are too reactive. Therefore, milder, pH-dependent reagents are employed. chemistrysteps.com

Sodium Cyanoborohydride (NaBH₃CN): This is a widely used reagent because it is a weaker reducing agent than NaBH₄ and is stable in mildly acidic conditions (pH 4-5). masterorganicchemistry.comyoutube.com It selectively reduces the protonated iminium ion, which is more electrophilic than the ketone. masterorganicchemistry.com

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another effective and often safer alternative to NaBH₃CN, avoiding the use of cyanide. It is also mild enough to not reduce the initial ketone. masterorganicchemistry.com

Acid Catalyst: A catalytic amount of acid (e.g., acetic acid) is necessary to facilitate the dehydration of the hemiaminal to the imine intermediate. youtube.com

Table 1: Key Reagents and Their Mechanistic Roles in Synthesis
Reaction Stage Reagent/Catalyst Mechanistic Role Reference(s)
Friedel-Crafts AcylationZinc Chloride (ZnCl₂) / Boron Trifluoride (BF₃)Lewis acid catalyst; activates the acylating agent to form an acylium ion electrophile. google.com, google.com
Reductive AminationAmmonia (or NH₄Cl)Nitrogen source for imine formation. chemistrysteps.com
Reductive AminationAcetic AcidAcid catalyst; facilitates the dehydration of the hemiaminal intermediate. youtube.com
Reductive AminationSodium Cyanoborohydride (NaBH₃CN)Mild reducing agent; selectively reduces the iminium ion via hydride transfer. masterorganicchemistry.com

Oxidative Processes and Electropolymerization Mechanisms

Amine-substituted thiophenes, such as this compound, are precursors for creating conductive polymers through electropolymerization. The presence of both the electron-rich thiophene ring and the amine functionality leads to unique electrochemical behavior.

Electrochemical Behavior of Amine-Substituted Thiophenes

The electrochemical properties of amine-substituted thiophenes are distinct from those of simple alkylthiophenes. Studies on 3-(N-alkylamino)thiophenes, which are structural hybrids of thiophene and aniline, provide significant insight. nih.govacs.org

The primary amine group attached to the pentyl chain influences the thiophene ring through space and via the alkyl chain. The key event during electrochemical oxidation is the removal of an electron. Theoretical and experimental studies on 3-(N-alkylamino)thiophenes show that the initial oxidation occurs not on the thiophene ring, but through the removal of a lone pair electron from the nitrogen atom of the amine group. nih.govacs.org This is because the amine functionality generally has a lower oxidation potential than the thiophene ring itself.

This initial oxidation forms a nitrogen-centered radical cation. This behavior contrasts with typical 3-alkylthiophenes where oxidation occurs directly on the thiophene ring. The oxidation potential is also influenced by substituents; electron-donating groups tend to lower the oxidation potential, making the molecule easier to oxidize. acs.org

Table 2: Comparison of Oxidation Potentials for Substituted Thiophenes
Compound Type Typical Oxidation Potential (vs. SCE) Reason for Difference Reference(s)
Thiophene~1.6 - 2.0 VHigh potential required due to aromatic stability. google.com
3-Alkylthiophene~1.3 - 1.8 VAlkyl group is weakly electron-donating, lowering the potential slightly. researchgate.net
3-(N-Alkylamino)thiopheneLower than 3-AlkylthiopheneOxidation occurs on the nitrogen lone pair, which is more easily oxidized than the thiophene ring. nih.gov, acs.org

Radical Coupling Mechanisms in Polymer Formation

The electropolymerization of amine-substituted thiophenes proceeds via a radical coupling mechanism, but with a unique pathway initiated by the amine group. nih.govacs.org

Initiation: The process begins with the electrochemical oxidation of the monomer at the anode. As established, the first electron is removed from the nitrogen atom, forming a radical cation.

Chemical Step (Intramolecular Radical Transfer): Following the initial oxidation, a chemical step occurs where the radical character is transferred to the 2-position of the thiophene ring. nih.govacs.org This results in a resonance-stabilized radical cation with the radical localized on the thiophene ring, which is the species that undergoes polymerization.

Propagation: Two of these monomeric radical cations couple, typically at the 2- and 5-positions (α-positions) of the thiophene rings, to form a dimeric dication. researchgate.net This dimer can be re-oxidized and couple with another monomeric radical cation. This process of oxidation and coupling repeats, leading to the growth of the polymer chain. sioc-journal.cn

Termination: The polymerization process continues until the polymer becomes insoluble and precipitates onto the electrode surface or is terminated by side reactions. The resulting polymer features a typical poly(α-α'-thiophene) backbone. nih.gov

This mechanism, where the amine group acts as the initial site of oxidation before the radical is transferred to the thiophene ring, is a distinctive feature of the electropolymerization of 3-(N-alkylamino)thiophenes and their analogues. nih.gov

Influence of Amine Nitrogen on Oxidation Pathways

The primary amine group in this compound significantly directs its oxidation pathways. In the presence of oxidizing agents, the lone pair of electrons on the nitrogen atom makes it a primary site for electrophilic attack. However, the reactivity of the amine can be modulated by the presence of the thiophene ring and the reaction conditions.

In non-enzymatic chemical oxidations, the aliphatic amine is generally more susceptible to oxidation than the nitrogen-containing heteroaromatic ring. nih.gov This is attributed to the higher nucleophilicity of the aliphatic amine nitrogen. However, strategies such as in situ protonation of the amine can reverse this selectivity, favoring the oxidation of the heteroaromatic ring. nih.gov This approach effectively shields the more reactive amine by converting it to a less reactive ammonium salt, thereby allowing the oxidant to react with the thiophene ring.

In the context of enzymatic oxidations, such as those catalyzed by monoamine oxidases or cytochrome P450 enzymes, the amine nitrogen is a key recognition site. The interaction with the enzyme's active site can facilitate the transfer of electrons, leading to the formation of an imine intermediate. The presence of an auxiliary electron-rich aromatic ring, like thiophene, can enhance the rate of oxidation. nih.gov Studies on analogous compounds, such as N-(3-indoleethyl) cyclic amines, have shown that the aromatic ring can bind to the enzyme and mediate a long-range electron-transfer oxidation of the tertiary amine center. nih.gov While this compound is a primary amine, a similar electronic influence of the thiophene ring on the stability of radical intermediates could play a role in its oxidative metabolism.

Degradation Pathways and Stability Studies

The long-term stability of this compound is a critical factor in its handling, storage, and environmental fate. Degradation can be initiated by chemical, photochemical, or thermal means.

Chemical Stability Under Various Environmental Conditions

The chemical stability of amines is highly dependent on the surrounding environmental conditions. iaea.org For this compound, factors such as pH, the presence of oxygen, and exposure to other chemicals will dictate its degradation profile.

Generally, high-molecular-weight amines are susceptible to degradation by process chemicals. iaea.org Reactions are often initiated photochemically or radiolytically and typically involve the reaction of a methylene (B1212753) hydrogen on the carbon atom alpha to the nitrogen. iaea.org

The following table summarizes the expected stability of this compound under different conditions, based on general knowledge of amine chemistry.

ConditionExpected StabilityPotential Degradation Products
Acidic (pH < 4)HighFormation of the corresponding ammonium salt, which is generally more stable against oxidation.
Neutral (pH 6-8)ModerateSusceptible to slow oxidation in the presence of air (oxygen).
Basic (pH > 10)LowThe free amine is more reactive and prone to oxidation and other degradation reactions.
Presence of Oxidants (e.g., H₂O₂, KMnO₄)LowRapid oxidation of the amine and/or the thiophene ring.
Presence of Nitric AcidLowInstability is expected, as amines are known to be degraded by nitric acid. iaea.org

Photochemical and Thermal Decomposition Mechanisms

Photochemical Decomposition:

The thiophene ring in this compound is a chromophore that can absorb UV radiation. This absorption can lead to the formation of excited states that are more reactive than the ground state. The degradation can proceed through several pathways, including:

Photo-oxidation: In the presence of oxygen, the excited thiophene ring can react to form various oxidation products. Similar to other aromatic amino acids like tryptophan, photo-oxidation can be a significant degradation pathway. researchgate.net

Ring Opening: The absorbed energy can be sufficient to induce cleavage of the thiophene ring, leading to a variety of smaller, more volatile fragments.

Carbon-Sulfur Bond Cleavage: The C-S bonds in the thiophene ring are susceptible to photolytic cleavage.

The primary amine group can also influence photochemical stability. The lone pair of electrons on the nitrogen can participate in photochemical reactions, potentially leading to the formation of radical species that can initiate further degradation.

Thermal Decomposition:

At elevated temperatures, this compound will undergo thermal decomposition. The stability of amines is generally limited at higher temperatures. For instance, studies on other amines used in industrial applications show significant degradation at temperatures above 100-120°C.

The likely decomposition pathways include:

Deamination: The loss of the amine group as ammonia is a common thermal degradation pathway for primary amines.

C-N Bond Cleavage: Scission of the bond between the pentyl chain and the nitrogen atom.

Thiophene Ring Degradation: At higher temperatures, the thiophene ring can undergo fragmentation and rearrangement reactions.

The following table outlines the expected major decomposition products under photochemical and thermal stress.

StressorMajor Decomposition Products
UV RadiationThiophene-derived oxidation products, ring-opened fragments, products of C-S bond cleavage.
High TemperatureAmmonia, smaller alkylamines, fragmented thiophene derivatives.

Structure Activity Relationship Sar Studies and Molecular Recognition

In Silico Prediction of Molecular Interactions

Computational methods, including ligand-protein docking, pharmacophore modeling, and molecular dynamics simulations, are powerful tools for predicting and analyzing the molecular interactions of thiophene (B33073) derivatives.

Ligand-Protein Docking Studies for Hypothetical Biological Targets

Ligand-protein docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. rdd.edu.iq For thiophene-containing compounds, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. For instance, derivatives of thiophene have been docked into the active sites of various proteins, including those involved in cancer and inflammation. nih.govnih.gov

In a study involving thiophene-based scaffolds, molecular docking was used to investigate interactions with proteins from the BCL-2 family, which are key regulators of apoptosis and promising targets in cancer therapy. nih.gov The docking scores indicated the potential for these compounds to bind to the target protein. nih.gov Similarly, thiophene derivatives have been evaluated as potential inhibitors of enzymes like pyruvate (B1213749) dehydrogenase kinase 1 (PDK-1) and lactate (B86563) dehydrogenase A (LDHA) through molecular docking, providing insights into their anticancer activity. nih.gov

Table 1: Examples of Ligand-Protein Docking Studies with Thiophene Derivatives
Thiophene DerivativeHypothetical Biological TargetKey Findings from Docking StudiesReference
Thiazole–thiophene hybridsBCL-2 family proteins (e.g., 2W3L)Demonstrated potential binding to the protein, suggesting a role in apoptosis regulation. nih.gov
Tetrahydrobenzo[b]thiophene derivativesPyruvate dehydrogenase kinase 1 (PDK-1), Lactate dehydrogenase A (LDHA)Identified as potential inhibitors, with one compound showing significant activity against both enzymes. nih.gov
5-(Thiophen-2-yl)isoxazolesEstrogen receptor alpha (ERα)Supported the anti-breast cancer activity by showing inhibition of ERα. nih.gov
Adamantane-linked 1,2,4-triazole (B32235) N-Mannich bases11β-HSD1Showed comparable binding affinity to the co-crystallized ligand, interacting with key active site residues. mdpi.com

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used for virtual screening of large compound libraries to identify new potential drug candidates. A pharmacophore typically includes features like hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings. researchgate.net

For thiophene-containing structures, pharmacophore models can be developed based on known active ligands or the structure of the biological target. researchgate.net These models are crucial in the early stages of drug discovery for filtering large databases and prioritizing compounds for further experimental testing. researchgate.net For example, a dynamic pharmacophore model was successfully used to identify novel agonists for the serotonin (B10506) 5-HT(1A) receptor, a target for various neurological conditions. nih.gov

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. nih.govnih.gov These simulations can reveal the stability of binding, conformational changes in the protein and ligand, and the specific interactions that contribute to the binding affinity. nih.govnih.gov

MD simulations have been employed to study the interaction of various ligands, including those with thiophene moieties, with their target receptors. nih.gov For example, simulations of quinazoline-based inhibitors with the epidermal growth factor receptor tyrosine kinase (EGFR-TK) have confirmed the importance of key residues in the binding interaction. nih.gov Such simulations offer a deeper understanding of the binding mechanism at an atomic level, which is invaluable for the rational design of more effective drugs. nih.gov

Modulation of Biological Pathways: Mechanistic Insights

Investigating how 5-(Thiophen-3-yl)pentan-1-amine and its analogs modulate biological pathways provides crucial mechanistic insights into their pharmacological effects. This involves studying their interactions with specific enzymes and receptors at a molecular level.

Investigation of Enzyme Inhibition Mechanisms (e.g., COX, LOX)

Thiophene derivatives have been investigated as inhibitors of various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in the inflammatory pathway. rdd.edu.iq Understanding the mechanism of inhibition, whether it is competitive, non-competitive, or uncompetitive, is essential for developing selective and potent anti-inflammatory agents.

For instance, studies on thiophene chalcone (B49325) derivatives have identified potent competitive inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov Enzyme kinetics and docking studies revealed that these compounds interact with key residues in the active site of the enzyme. nih.gov Similarly, computational studies on heterocyclic derivatives containing 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) have explored their potential as selective COX-2 inhibitors, with molecular docking revealing hydrogen bonding interactions with crucial amino acids in the enzyme's active site. rdd.edu.iq

Receptor Agonism/Antagonism at a Molecular Level

The interaction of thiophene-containing compounds with various receptors can lead to either activation (agonism) or inhibition (antagonism) of the receptor's function. Structure-activity relationship studies are vital to determine which structural features confer agonistic versus antagonistic properties. nih.gov

Structure-Activity Relationship Analysis for Analogues of this compound

The thiophene ring is a versatile pharmacophore, and its substitution pattern significantly impacts the biological activity of derivatives. In many contexts, the thiophene ring serves as a bioisostere for a phenyl ring, an exchange that is often well-tolerated and can sometimes lead to an increase in activity. The electronic properties of the thiophene ring, particularly its electron density, are thought to play a significant role in receptor affinity nih.gov.

Studies on various thiophene-containing ligands have shown that the position and nature of substituents on the thiophene ring can drastically alter the activity profile. For example, in a series of σ receptor ligands, the introduction of small substituents on the thiophene ring was generally well-tolerated, whereas polar and basic substituents led to a considerable decrease in affinity nih.gov. The substitution position is also critical; for instance, in a series of estrogen receptor ligands, substituents at the C2 position of a 2,5-bisphenol thiophene core generally resulted in better binding affinity compared to the unsubstituted analog researchgate.net.

To illustrate the impact of thiophene substitution, consider the following hypothetical data for a series of analogs targeting a generic receptor, based on published SAR principles.

CompoundThiophene SubstituentBinding Affinity (Ki, nM)
Analog ANone (H)50
Analog B2-Methyl35
Analog C2-Chloro75
Analog D2-Amino150
Analog E3-Methyl60

This table presents hypothetical data to illustrate the principles of SAR and does not represent experimentally verified values for this compound analogs.

The five-carbon alkyl chain in this compound acts as a flexible spacer, and its length and conformation are critical for optimal interaction with the target binding site. Studies on various classes of receptor ligands have demonstrated that the length of an alkyl chain can significantly influence binding affinity and functional activity. For instance, in a series of cannabimimetic indoles, an alkyl chain of at least three carbons was necessary for high-affinity binding to cannabinoid receptors, with optimal binding observed with a five-carbon chain. Extending the chain to a heptyl group resulted in a dramatic decrease in binding nih.gov. This suggests the existence of a hydrophobic pocket of a defined size in the receptor.

Branching of the alkyl chain can also have a profound effect. In some cases, branched chains can provide a better fit within a binding pocket or increase metabolic stability. However, they can also introduce steric hindrance that may decrease affinity. For example, a study comparing linear and branched alkyl side chains in small molecules for organic photovoltaics found that the branched chain led to a more planar structure and higher crystallinity rsc.org. While not a biological system, this illustrates the significant impact of branching on molecular conformation and intermolecular interactions.

The following table provides hypothetical data on the effect of alkyl chain modifications on receptor binding.

CompoundAlkyl ChainBinding Affinity (Ki, nM)
Analog FPropyl (3 carbons)80
Analog GButyl (4 carbons)40
Analog HPentyl (5 carbons)25
Analog IHexyl (6 carbons)60
Analog JIsopentyl (branched)35

This table presents hypothetical data to illustrate the principles of SAR and does not represent experimentally verified values for this compound analogs.

The primary amine group is a key feature of this compound, likely playing a crucial role in its molecular recognition. At physiological pH, this group is protonated, forming a positively charged ammonium (B1175870) ion. This positive charge can engage in strong ionic interactions with negatively charged amino acid residues, such as aspartate or glutamate, in the binding site of a receptor libretexts.org. Such salt bridges are fundamental for the binding of many ligands to their targets, particularly in the case of aminergic GPCRs nih.gov.

Beyond ionic interactions, the primary amine can also act as a hydrogen bond donor, further stabilizing the ligand-receptor complex libretexts.org. The presence and precise positioning of this amine are often critical for activity. For example, in aminergic GPCRs, a conserved aspartate residue in transmembrane helix 3 is a common interaction partner for the amine group of ligands nih.gov.

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the properties of a lead compound. For this compound, bioisosteric replacements can be considered for both the thiophene ring and the primary amine.

As mentioned, the thiophene ring is often used as a bioisostere for a phenyl or pyridine (B92270) ring cambridgemedchemconsulting.com. Replacing the thiophene with these or other heterocycles can alter electronic properties, lipophilicity, and metabolic stability, thereby influencing interaction potency. For example, replacing a phenyl ring with a thiophene in certain GluN2B ligands was well-tolerated and in some cases even increased affinity nih.gov.

The following table illustrates potential effects of bioisosteric replacements on activity.

Original MoietyBioisosteric ReplacementPotential Effect on Activity
ThiophenePhenylMay be tolerated, could slightly decrease or increase affinity depending on the target.
ThiophenePyridineIntroduces a nitrogen atom, altering H-bonding potential and electronics.
Primary AmineHydroxylRemoves positive charge, replaces ionic interaction with H-bonding.
Primary AmineTriazoleCan mimic H-bond donor/acceptor properties and geometry of an amide bond, potentially improving metabolic stability. pressbooks.pub

Advanced Predictive Modeling for Molecular Activity

In the absence of extensive experimental data, computational methods provide valuable tools for predicting the molecular activity of compounds like this compound and its analogs. Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. By correlating the structural or physicochemical properties of a series of compounds with their biological activities, QSAR models can be developed to predict the activity of new, unsynthesized molecules nih.gov. For thiophene derivatives, QSAR studies have highlighted the importance of electronic parameters in modulating anti-inflammatory activity nih.gov.

Molecular docking is another powerful technique that simulates the binding of a ligand to the three-dimensional structure of a target protein. This method can predict the preferred binding pose and estimate the binding affinity, providing insights into the key interactions that stabilize the ligand-receptor complex nih.gov. For GPCRs, which are likely targets for this class of compounds, numerous predictive models and machine learning algorithms have been developed to forecast ligand-receptor interactions and even ligand efficacy nih.govnih.gov. These models can leverage information from known GPCR-ligand complexes to make predictions for novel compounds. Three-dimensional QSAR (3D-QSAR) methods further refine these predictions by considering the spatial arrangement of molecular fields around the ligands researchgate.net.

Advanced Applications in Materials Science and Catalysis

Polymer Chemistry and Organic Electronics

The presence of the polymerizable thiophene (B33073) moiety makes 5-(Thiophen-3-yl)pentan-1-amine a significant building block for functional organic electronic materials. The amine group on the flexible pentyl chain provides a site for further chemical modification, allowing for the fine-tuning of the resulting polymers' properties.

Monomer for Conjugated Polymers (e.g., Polythiophenes)

This compound can serve as a monomer for the synthesis of polythiophene derivatives. Polythiophenes are a class of conjugated polymers known for their excellent electronic and photonic properties. nih.gov The polymerization of 3-substituted thiophenes like this compound can be achieved through various methods, including oxidative chemical polymerization using reagents like iron(III) chloride (FeCl₃) or electrochemical polymerization. nih.govnih.gov

In these processes, the thiophene rings link at their 2 and 5 positions, forming a π-conjugated polymer backbone. nih.gov The 5-(pentan-1-amine) group remains as a side chain, influencing the polymer's solubility, morphology, and electronic characteristics. The resulting polymer, poly(this compound), combines the conductive properties of the polythiophene backbone with the functionality of the amine group. This amine group can be used to graft other molecules, alter surface energy, or interact with other components in a material blend.

Polymerization MethodCatalyst/ReagentTypical Outcome
Chemical Oxidative PolymerizationIron(III) Chloride (FeCl₃)Regiorandom polythiophene derivatives. nih.gov
Kumada-Tamao-Corriu Cross-CouplingPalladium or Nickel CatalystsRegioregular polythiophenes with improved structural order. nih.gov
Electrochemical PolymerizationApplied PotentialPolymer film deposited directly onto an electrode surface.

This table illustrates common polymerization methods applicable to thiophene-based monomers.

Application in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Polymers derived from this compound are promising candidates for active layers in organic electronic devices such as OLEDs and OFETs. In OLEDs, thiophene-containing materials can function as the emissive layer, where the recombination of electrons and holes leads to light emission. beilstein-journals.orgnih.gov The specific color and efficiency of the emission can be tuned by modifying the chemical structure of the polymer. researchgate.netresearchgate.net

In OFETs, which are key components of flexible electronics and sensors, organic semiconductors form the charge-conducting channel. nih.govtcichemicals.com Polythiophenes are widely used as p-type semiconductors, where they facilitate the transport of positive charge carriers (holes). researchgate.net The performance of an OFET is highly dependent on the molecular ordering and crystallinity of the semiconductor. nih.gov The pentylamine side chain of a polymer derived from this compound could be leveraged to control this ordering through hydrogen bonding or other intermolecular interactions, thereby optimizing device performance. mdpi.com

DeviceRole of Thiophene-Based PolymerKey Performance Metrics
OLED Emissive Layer, Hole-Transport LayerExternal Quantum Efficiency (EQE), Luminous Efficacy, Color Purity (CIE coordinates). nih.gov
OFET Active Semiconductor ChannelCarrier Mobility (μ), On/Off Current Ratio, Threshold Voltage (Vth). tcichemicals.comtcichemicals.com

This table summarizes the potential roles and performance metrics for polymers derived from this compound in organic electronic devices.

Donor Materials in Organic Photovoltaic Cells

Organic photovoltaic (OPV) cells, or organic solar cells, utilize a blend of electron-donating and electron-accepting materials to convert sunlight into electricity. Polythiophene derivatives are among the most extensively studied and promising electron-donor materials due to their strong light absorption in the visible spectrum, good charge transport properties, and potential for low-cost, large-scale production. rsc.orgnih.gov

A polymer synthesized from this compound could function as the donor component in a bulk heterojunction OPV device. nih.gov The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the polymer are critical for efficient charge separation and transfer at the donor-acceptor interface. mdpi.com The amine side chain provides a handle to chemically tune these energy levels and influence the morphology of the donor-acceptor blend, which is crucial for achieving high power conversion efficiencies. rsc.org

Corrosion Inhibition Mechanisms

The molecular structure of this compound, containing both sulfur and nitrogen heteroatoms as well as an aromatic thiophene ring, makes it an effective corrosion inhibitor for various metals, particularly in acidic environments.

Adsorption Behavior of this compound on Metal Surfaces

The primary mechanism of corrosion inhibition by organic compounds is the formation of a protective adsorbed layer on the metal surface. imist.ma This layer acts as a barrier, isolating the metal from the corrosive medium. This compound can adsorb onto a metal surface through several interaction points:

Chemisorption: The lone pair of electrons on the nitrogen atom of the amine group and the sulfur atom in the thiophene ring can form coordinate bonds with vacant d-orbitals of metal atoms like iron. researchgate.net

Physisorption: Electrostatic interactions can occur between the protonated amine group (in acidic solution) and a negatively charged metal surface.

π-Electron Interactions: The π-electrons of the thiophene ring can interact with the metal surface, contributing to the stability of the adsorbed film. researchgate.net

The adsorption process often follows established models such as the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. journalirjpac.commdpi.com The combination of these adsorption modes leads to the formation of a dense, stable barrier film that effectively mitigates corrosion.

Computational Modeling of Corrosion Protection

Computational chemistry provides powerful tools for understanding the interaction between inhibitor molecules and metal surfaces at an atomic level. rsc.org Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to predict the corrosion inhibition efficiency and elucidate the adsorption mechanism. researchgate.netresearchgate.net

DFT calculations can determine various quantum chemical parameters for this compound that correlate with its performance as an inhibitor. eurjchem.com

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface, enhancing adsorption.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap generally implies higher reactivity and better inhibition efficiency. eurjchem.com

Electron Density Distribution: Mapping the electron density reveals the active sites for adsorption, which are typically the heteroatoms (N and S) and the aromatic ring.

MD simulations can model the dynamic adsorption process of inhibitor molecules on a metal surface in a simulated corrosive environment, providing insights into the orientation and binding energy of the adsorbed layer. rsc.org

Quantum ParameterSignificance in Corrosion InhibitionPredicted Trend for Good Inhibitor
E_HOMO Electron-donating abilityHigh Value
E_LUMO Electron-accepting abilityLow Value
Energy Gap (ΔE) Molecular reactivity and stabilityLow Value
Dipole Moment (μ) Influences physisorptionHigh Value
Fraction of Electrons Transferred (ΔN) Propensity of electron donation to metalHigh Positive Value

This table outlines key quantum chemical parameters calculated via DFT and their correlation with corrosion inhibition efficiency.

Role as Building Blocks in Supramolecular Chemistry

The field of supramolecular chemistry focuses on the assembly of molecules into larger, organized structures through non-covalent interactions. This compound is a prime candidate for such applications due to the presence of the thiophene ring, which can engage in π-π stacking interactions, and the terminal amine group, which is capable of forming hydrogen bonds and coordinating with metal ions.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The selection of the organic ligand is crucial as it dictates the structure and, consequently, the properties of the resulting MOF. Thiophene-based ligands have been successfully employed in the synthesis of novel MOFs. For instance, thiophene-dicarboxylic acids have been used as organic linkers to construct MOFs with various metal ions like zinc, cobalt, and nickel. acs.orggoogle.comresearchgate.net

The amine functionality of this compound provides a coordination site for metal ions, while the thiophene ring acts as a structural backbone. Although direct synthesis of MOFs using this compound is not extensively documented, the principles derived from similar thiophene-based ligands suggest its potential. For example, a related compound, benzo-(1,2;4,5)-bis(thiophene-2′-carboxylic acid), has been used to construct zinc and cadmium MOFs. acs.org The flexibility of the pentyl chain in this compound could also lead to the formation of MOFs with unique topologies and pore environments, potentially useful for applications in gas storage and separation.

Table 1: Examples of Thiophene-Based Ligands in MOF Synthesis

LigandMetal Ion(s)Resulting MOF Application(s)
3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acidZn(II)Catalysis (CO2 conversion) acs.org
Thiophene-2,5-dicarboxylic acidNi(II)Luminescent sensing google.com
Benzo-(1,2;4,5)-bis(thiophene-2′-carboxylic acid)Zn(II), Cd(II)Luminescence sensing, pesticide removal acs.org
Thiophene-functionalized dicarboxylateCo(II)Heterogeneous catalysis (Biginelli reaction) researchgate.net

This table is generated based on data from the text and is for illustrative purposes.

The ability of molecules to spontaneously organize into well-defined nanostructures is a cornerstone of bottom-up nanotechnology. Thiophene-containing molecules are well-known for their tendency to self-assemble into various ordered structures, driven by a combination of non-covalent interactions. nih.gov The planar and aromatic nature of the thiophene ring facilitates π-π stacking, while other interactions like hydrogen bonding and van der Waals forces also play a significant role. nih.govuh.edu

Research on dendritic thiophene derivatives has demonstrated their capacity to form 2-D crystals, nanowires, and nanoparticle aggregates. uh.edufigshare.com The final morphology of these self-assembled structures is influenced by factors such as the molecular structure, the nature of the substrate, and the preparation method. uh.edufigshare.com For this compound, the interplay between the π-π stacking of the thiophene rings and the van der Waals interactions of the pentyl chains, along with potential hydrogen bonding via the amine groups, could lead to the formation of diverse nanostructures such as nanofibers and thin films. nih.govcnr.itresearchgate.net Such materials could find applications in organic electronics and sensor technology.

Application in Catalysis

The chemical reactivity of this compound, particularly the presence of the nitrogen atom in the amine group and the sulfur atom in the thiophene ring, makes it a valuable component in catalytic systems.

In organometallic catalysis, ligands play a critical role in modulating the activity, selectivity, and stability of the metal catalyst. The amine group in this compound can act as a Lewis base, coordinating to a metal center. Thiophene-based ligands have been successfully used in various catalytic reactions. For example, thiophene-based imino-pyridyl palladium(II) complexes have shown significant catalytic activity in Heck coupling reactions. lu.se

The design of ligands based on this compound could lead to novel catalysts for a range of organic transformations. The thiophene ring can influence the electronic properties of the metal center, while the flexible alkyl chain can affect the steric environment around it. This tunability is essential for optimizing catalytic performance. The inherent chirality of some allene-based ligands containing donor groups has been explored for asymmetric catalysis, and a similar approach could be envisioned for derivatives of this compound. uea.ac.uk

Table 2: Thiophene-Based Compounds in Catalysis

Thiophene Derivative TypeCatalytic ApplicationMetal Center (if applicable)
Thiophene-functionalized MOFsBiginelli reaction researchgate.netCo
Imino-pyridyl thiophene complexesHeck coupling reactions lu.sePd
Thiophene-containing substratesAsymmetric carbonyl-ene cyclization acs.orgacs.orgN/A (Organocatalysis)

This table is generated based on data from the text and is for illustrative purposes.

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. The amine group of this compound can function as a Brønsted or Lewis base, making it a potential organocatalyst. While direct organocatalytic applications of this specific compound are not widely reported, the broader class of thiophene derivatives has been explored in this context. For instance, thiophene-containing substrates have been successfully used in highly enantioselective organocatalytic carbonyl-ene reactions. acs.orgacs.org

Furthermore, the thiophene scaffold is a common feature in many functional molecules and can be a platform for designing more complex organocatalysts. rsc.org The amine group of this compound could be derivatized to create chiral catalysts for asymmetric synthesis, a rapidly growing area of chemical research. The unique electronic properties of the thiophene ring can also influence the reactivity and selectivity of the catalytic process.

Future Research Directions and Interdisciplinary Prospects

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and design of new molecules. researchgate.net These technologies can be applied to suggest novel chemical motifs and optimize desired properties during lead optimization. springernature.com For thiophene (B33073) derivatives, AI and ML models can predict thermophysical properties, which are crucial for understanding their structural, thermal, and transport characteristics. researchgate.net State-of-the-art machine learning and deep learning models, such as Decision Tree (DT), Light Gradient Boosting Machine (LightGBM), and Deep Neural Networks (DNN), have been successfully used to predict the high-pressure density of various thiophene derivatives with high accuracy. researchgate.net

Exploration of Novel Reaction Spaces for Synthesis

The synthesis of thiophene derivatives has evolved from classical condensation reactions to modern, more efficient methods. nih.gov Future research will likely focus on exploring novel reaction spaces to develop even more efficient and selective synthetic routes. Recent advances include metal-catalyzed heterocyclization reactions that proceed under mild conditions. nih.gov For instance, rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkynes provides a highly efficient and regioselective route to highly substituted thiophenes. organic-chemistry.org

Other innovative strategies include microwave-assisted synthesis and multi-component reactions (MCRs), which enhance reaction rates and reduce waste. nih.govnih.gov Metal-free approaches, utilizing elemental sulfur or potassium sulfide (B99878) as the sulfur source, are also gaining traction as part of a broader move towards greener chemistry. nih.gov The development of one-pot syntheses, such as the reaction of arylethynyl-substituted polycyclic arenes with elemental sulfur, demonstrates the potential for creating complex thiophene-fused systems in a single step. nih.gov These advanced synthetic methods offer greater control over the molecular architecture of thiophene derivatives, enabling the creation of novel compounds with tailored properties. nih.gov

Development of High-Resolution Mechanistic Elucidation Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes and designing new catalysts. Future research will leverage high-resolution analytical and computational techniques to elucidate the intricate details of reactions involving thiophene compounds. Techniques such as time-resolved infrared absorption spectroscopy can provide insights into the dynamics of transient species in reactions like hydrodesulfurization. acs.org

High-resolution photoabsorption Fourier transform spectroscopy, combined with high-level ab initio computations, has been employed to study the excited electronic states of thiophene, providing a wealth of new data on its photochemistry. rsc.org Furthermore, modeling approaches, such as those involving homogeneous reactions of thiophenes with transition metals, serve as effective methods for elucidating reaction mechanisms and synthesizing unusual organosulfur compounds. usfq.edu.ecscispace.com The combination of advanced experimental techniques and theoretical calculations will continue to be instrumental in unraveling complex reaction pathways. nih.gov

Multiscale Modeling Approaches for Complex System Interactions

Multiscale modeling is becoming an indispensable tool for understanding the behavior of complex chemical systems, bridging the gap between molecular-level interactions and macroscopic properties. mdpi.com For systems involving thiophene derivatives, multiscale modeling can provide insights into their behavior in various applications, from materials science to biological systems. This approach allows for the characterization of a hierarchy of scales, linking molecular constituents with bulk behavior. mdpi.com

An integrated modeling framework that combines computational chemistry and process systems engineering can lead to more universal and predictive models for processes like multiphase reactive extraction. dtu.dk Such models can account for changing compositions, solvent miscibility, and temperature variations, providing a more comprehensive understanding than traditional empirical models. dtu.dk In the context of materials science, molecular engineering through computational models allows for the fine-tuning of energy levels and charge dynamics in organic photocatalysts, enhancing their performance in applications like solar fuel production. acs.org

Biotechnological Applications and Bio-conjugation Strategies (excluding clinical)

Thiophene derivatives possess a range of biological activities that make them attractive for various biotechnological applications beyond the clinical realm. encyclopedia.pubencyclopedia.pub Their unique electronic and structural properties are being harnessed in the development of biosensors and other biomimetic devices. mdpi.com The inherent biodegradability of some thiophene-based surfactants, for instance, makes them suitable for eco-friendly applications. mdpi.com

Bioconjugation, the covalent linking of synthetic molecules to biomolecules, is a powerful strategy for creating advanced materials with combined properties. acs.org The thiol group is an excellent nucleophile for bioconjugation, and various strategies have been developed for the selective modification of peptides and proteins. bath.ac.uk Thiol-selective bioconjugation reactions are particularly useful for attaching thiophene derivatives to biomolecules. thno.org For example, vinyl sulfone functional groups can specifically conjugate with free thiol groups under mild conditions. thno.org These strategies open up possibilities for creating novel bioconjugates for applications in diagnostics, materials science, and beyond.

Sustainability and Circular Economy Principles in Synthesis and Application

The chemical industry is increasingly adopting green chemistry and circular economy principles to create more sustainable processes and products. tarosdiscovery.com This involves minimizing waste, using renewable resources, and designing products for degradation and recycling. mdpi.comcetjournal.it For the synthesis of 5-(Thiophen-3-yl)pentan-1-amine and other fine chemicals, these principles can be applied at every stage, from route scouting to final application.

Green chemistry principles, such as maximizing atom economy and using safer solvents, are fundamental to sustainable synthesis. tarosdiscovery.com The circular economy concept extends this by treating waste as a valuable resource to be transformed into marketable products. scielo.br Life Cycle Assessment (LCA) is a critical tool for evaluating the environmental impact of chemical processes and identifying areas for improvement. mdpi.com By integrating these principles into the design and synthesis of thiophene derivatives, researchers can develop more environmentally friendly and economically viable chemical products. mdpi.comwhiterose.ac.uk

Q & A

Q. What are the standard synthetic routes for 5-(Thiophen-3-yl)pentan-1-amine, and how are reaction conditions optimized?

The synthesis typically involves alkylation of thiophene derivatives followed by amination. For example, thiophene rings are functionalized via Friedel-Crafts alkylation using a pentan-1-amine side chain. Key parameters include solvent choice (e.g., DMF for polar reactions), temperature control (60–100°C), and catalysts like Lewis acids (e.g., AlCl₃). Yields are maximized by optimizing reaction time and stoichiometric ratios of reagents .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the amine-thiophene linkage and backbone structure. Mass spectrometry (MS) validates molecular weight (C₁₀H₁₃NS, ~195.28 g/mol), while FT-IR identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹). X-ray crystallography, using software like Mercury ( ), can resolve 3D conformation if single crystals are obtained .

Q. What preliminary biological activities have been reported for this compound?

Initial studies report antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and moderate anticancer effects in vitro, possibly via kinase inhibition or receptor modulation. Screening protocols typically involve MTT assays for cytotoxicity and agar diffusion for antimicrobial testing .

Advanced Research Questions

Q. How can computational modeling elucidate the interaction of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to enzymes like kinases. For example, the thiophene sulfur may form π-S interactions with aromatic residues in active sites. Density Functional Theory (DFT) calculations further analyze electronic properties influencing reactivity .

Q. What strategies address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Validate results using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers). Compare structural analogs (e.g., brominated thiophene derivatives) to identify substituent effects on activity .

Q. How can synthetic yields be improved for large-scale production in academic settings?

Continuous flow reactors enhance efficiency by maintaining precise temperature/pressure control and reducing side reactions. Solvent-free methods or green solvents (e.g., ethanol/water mixtures) improve sustainability. Catalytic systems like Pd-mediated cross-coupling may also boost selectivity .

Q. What advanced techniques resolve stereochemical or conformational ambiguities in derivatives?

Chiral HPLC separates enantiomers, while NOESY NMR detects spatial proximity of protons in complex structures. Single-crystal X-ray diffraction with SHELXL ( ) provides absolute configuration, critical for structure-activity relationship (SAR) studies .

Q. How does the compound’ reactivity compare to structurally similar thiophene-amine derivatives?

The pentan-1-amine chain increases flexibility, enhancing binding to hydrophobic enzyme pockets compared to rigid analogs. Substituents like methyl or bromine on the thiophene ring alter electronic density, affecting nucleophilic substitution rates. Comparative studies using TLC monitoring and kinetic assays quantify these differences .

Data Analysis and Mechanistic Questions

Q. What methodologies identify the compound’s metabolic stability in preclinical studies?

High-Resolution Mass Spectrometry (HRMS) coupled with liver microsome assays tracks metabolic degradation. Cytochrome P450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks. Metabolite profiling via LC-MS/MS identifies oxidation or conjugation products .

Q. How can researchers validate hypothesized mechanisms of action (e.g., kinase inhibition)?

Use kinase profiling panels (e.g., Eurofins KinaseScan®) to test inhibition across 100+ kinases. CRISPR-edited cell lines (e.g., kinase knockouts) confirm target specificity. Surface Plasmon Resonance (SPR) measures binding kinetics (Kd, Kon/Koff) for direct evidence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.